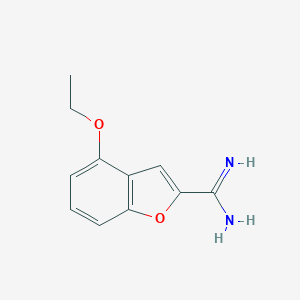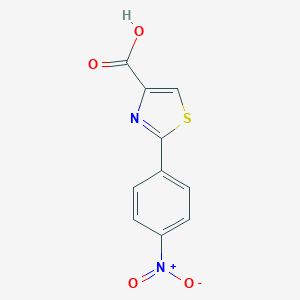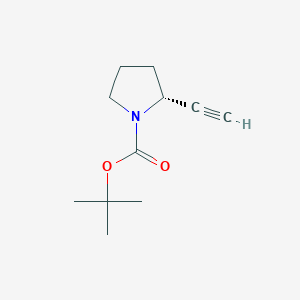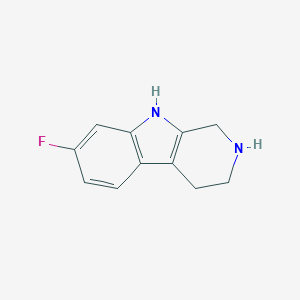
7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline
Übersicht
Beschreibung
“7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline” is a chemical compound with the empirical formula C11H11FN2 . It is a derivative of beta-carboline, which is an alkaloid chemically related to tryptamines .
Molecular Structure Analysis
The molecular weight of “7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline” is 190.22 . The SMILES string representation of its structure is FC1=CC(NC2=C3CCNC2)=C3C=C1 .
Physical And Chemical Properties Analysis
“7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline” is a solid compound . Its InChI key is OTGGOPSBNVEBDA-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Enzymatic Strategies in Stereochemistry :Research has delved into enzymatic strategies for resolving new 1‐Hydroxymethyl Tetrahydro‐β‐carboline derivatives, emphasizing the therapeutic implications of alkaloids with a tetrahydro‐β‐carboline skeleton. These studies utilized enzymatic asymmetric acylation and advanced techniques like microwave-assisted removals to achieve high enantiomeric excess values, showcasing the intricate chemistry and potential medicinal applications of these compounds (Megyesi et al., 2016).
Photophysics in Solution Phase :The solution-phase photophysics of fluorophore derivatives synthesized from 2,3,4,9-tetrahydro-1H-carbazol-1-one have been studied extensively. These studies highlight the compounds' sensitivity to solvent polarity and the quantitative influence of solvent parameters on their emission maxima, indicating potential applications in molecular imaging and environmental sensing (Ghosh et al., 2013).
Safety And Hazards
When handling “7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline”, personal protective equipment should be worn and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and
Eigenschaften
IUPAC Name |
7-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGGOPSBNVEBDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567896 | |
| Record name | 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |
CAS RN |
177858-80-9 | |
| Record name | 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

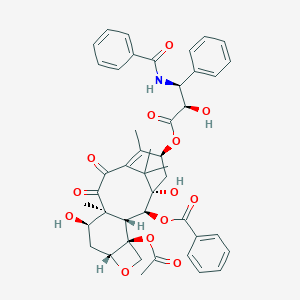
![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)
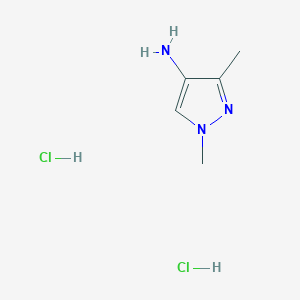
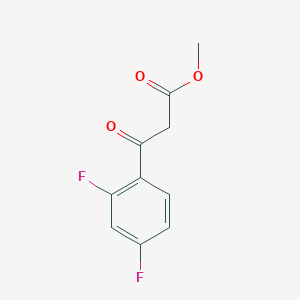
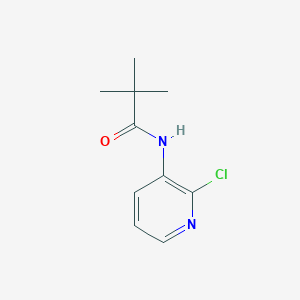


![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
![3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B176113.png)
